4-(2-imidazol-1-ylethoxy)chromen-2-one

Catalog No.
S3352270
CAS No.
828265-57-2
M.F
C14H12N2O3
M. Wt
256.26 g/mol
Availability
Inquiry
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4-(2-imidazol-1-ylethoxy)chromen-2-one

CAS Number

828265-57-2

Product Name

4-(2-imidazol-1-ylethoxy)chromen-2-one

IUPAC Name

4-(2-imidazol-1-ylethoxy)chromen-2-one

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

InChI

InChI=1S/C14H12N2O3/c17-14-9-13(11-3-1-2-4-12(11)19-14)18-8-7-16-6-5-15-10-16/h1-6,9-10H,7-8H2

InChI Key

MXJNKMWQNZHBOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)OCCN3C=CN=C3

4-(2-imidazol-1-ylethoxy)chromen-2-one is a chemical compound characterized by its unique structure, which consists of a chromen-2-one backbone substituted with an imidazolyl ethoxy group. Its molecular formula is C14H12N2O3C_{14}H_{12}N_{2}O_{3}, and it has a molecular weight of approximately 256.26 g/mol. The compound is achiral, meaning it does not have stereocenters, which can influence its reactivity and biological activity.

Typical of chromenone derivatives. These include:

  • Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids, often using reagents such as potassium permanganate.
  • Reduction: It can undergo reduction reactions, producing alcohols or amines when treated with reducing agents like sodium borohydride.
  • Substitution: Nucleophilic substitution reactions may occur at the imidazole or chromenone sites, particularly in the presence of alkyl halides and bases such as sodium hydroxide .

The biological activity of 4-(2-imidazol-1-ylethoxy)chromen-2-one is an area of ongoing research. Compounds containing imidazole rings are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Preliminary studies suggest that this compound may interact with specific biological targets, potentially modulating receptor or enzyme activities, although detailed mechanisms remain to be fully elucidated .

The synthesis of 4-(2-imidazol-1-ylethoxy)chromen-2-one can be achieved through several methods:

  • Condensation Reactions: One common approach involves the reaction of chromen-2-one derivatives with imidazole in the presence of a suitable base to facilitate the formation of the ethoxy linkage.
  • One-Pot Reactions: Recent advancements have introduced one-pot cascade reactions that simplify the synthesis process by combining multiple steps into a single reaction vessel, improving efficiency and yield .
  • Functionalization Techniques: Additional functionalization can be performed on the chromenone core to introduce various substituents that may enhance biological activity or solubility.

4-(2-imidazol-1-ylethoxy)chromen-2-one has potential applications in various fields:

  • Pharmaceutical Development: Due to its promising biological activities, it is being explored as a lead compound for drug development targeting various diseases.
  • Chemical Probes: The compound may serve as a biochemical probe in research settings to study enzyme interactions and cellular processes.
  • Material Science: Its unique structure could also find applications in developing new materials with specific optical or electronic properties .

Interaction studies involving 4-(2-imidazol-1-ylethoxy)chromen-2-one are crucial for understanding its biological mechanisms. These studies typically focus on:

  • Binding Affinity: Investigating how strongly the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Elucidating the pathways through which the compound exerts its effects on cellular systems.
  • Synergistic Effects: Examining how this compound interacts with other drugs or compounds to enhance therapeutic efficacy or reduce side effects .

Several compounds share structural similarities with 4-(2-imidazol-1-ylethoxy)chromen-2-one. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(1H-Imidazol-1-yl)-4H-chromen-4-oneContains imidazole and chromenone coreDifferent substitution pattern affects reactivity
7-HydroxychromoneHydroxy group at position 7Known for strong antioxidant properties
3-MethylchromoneMethyl group at position 3Exhibits distinct biological activities compared to others
6-ImidazolylcoumarinImidazole ring fused directly to coumarin structurePotentially different pharmacological profiles

Uniqueness

4-(2-imidazol-1-ylethoxy)chromen-2-one stands out due to its specific ethoxy substitution on the chromenone core, which may influence its solubility and interaction profiles compared to other derivatives. This unique structural feature could enhance its potential as a therapeutic agent while providing distinct chemical properties that differentiate it from similar compounds .

Nucleophilic Substitution Strategies for Imidazole-Coumarin Conjugation

Nucleophilic substitution remains a cornerstone for constructing the ethoxy bridge between imidazole and coumarin. A prominent approach involves O-alkylation of 4-hydroxycoumarin with 2-imidazol-1-yl-ethanol under mild, catalytic conditions. For instance, polyethylene glycol 400 (PEG-400) serves as both solvent and catalyst, facilitating carbocation formation via hydrogen-bond stabilization (Fig. 1). This method achieves yields up to 82% at 60°C over 5 hours, outperforming traditional base-mediated reactions requiring harsher conditions.

Reaction Conditions for PEG-400-Catalyzed O-Alkylation

SubstrateAlkylating AgentCatalystTemperatureTime (h)Yield (%)
4-Hydroxycoumarin2-Imidazol-1-yl-ethanolPEG-40060°C582

Alternative strategies employ 4-chlorocoumarin and potassium carbonate in dimethylformamide (DMF), where the chloride leaving group is displaced by the imidazole-ethanol nucleophile. However, this method often necessitates prolonged reaction times (12–24 hours) and yields below 70%. Comparative studies highlight PEG-400’s superiority in minimizing side reactions, attributed to its dual role as phase-transfer catalyst and stabilizer of intermediates.

Thiomethylene-Linked Hybridization Techniques

Thiomethylene-linked derivatives are synthesized via coupling 1H-imidazole-2-thiol with 3-(chloromethyl)coumarins in aqueous ammonia and acetonitrile (Scheme 1). The thiol group’s enhanced nucleophilicity under alkaline conditions ensures regioselective attack at the coumarin’s chloromethyl position, yielding conjugates with 65–86% efficiency. Methylation of the imidazole nitrogen (e.g., 1-methylimidazole-2-thiol) further diversifies the scaffold, enabling steric and electronic modulation.

Representative Thiomethylene-Linked Derivatives

Coumarin SubstrateImidazole ReagentYield (%)
3-(Chloromethyl)coumarin1H-Imidazole-2-thiol86
3-(Chloromethyl)-6-Br-coumarin1-Methylimidazole-2-thiol78

Purification via silica gel chromatography ensures >98% purity, critical for pharmacological evaluation. Notably, the thiomethylene joint enhances metabolic stability compared to ether linkages, making it advantageous for drug design.

Ribofuranosyl Modifications in Imidazole-Coumarin Architectures

Ribofuranosyl modifications introduce carbohydrate moieties to enhance solubility and target specificity. While direct literature on ribofuranosyl-4-(2-imidazol-1-ylethoxy)coumarins is limited, analogous glycosylation strategies suggest viable pathways. For example, coupling ribofuranosyl trichloroacetimidates with hydroxylated imidazole-coumarin intermediates under Lewis acid catalysis (e.g., BF3·Et2O) could yield O-glycosidic bonds[General Knowledge]. Alternatively, Mitsunobu reactions employing diethyl azodicarboxylate (DEAD) and triphenylphosphine may form ether linkages between ribofuranose and the coumarin core[General Knowledge].

Hypothetical Ribofuranosyl Coumarin Synthesis

StepReagents/ConditionsExpected Outcome
Ribofuranose activationTrichloroacetimidateActivated glycosyl donor
CouplingBF3·Et2O, anhydrous CH2Cl2O-Glycosidic bond formation
DeprotectionMethanol/Amberlyst-15Free ribofuranosyl product

Challenges include stereochemical control and preventing aglycone rearrangement. Future studies should optimize protecting groups and catalytic systems to improve yields[General Knowledge].

Impact of N(1)-Position Substituents on Biological Potency

The N(1)-position of the imidazole ring serves as a critical site for modulating interactions with biological targets. In antifungal studies, AFK-108—a geranyl-substituted imidazole derivative—exhibited 18-fold greater inhibition of lanosterol 14α-demethylase (CYP51) compared to its farnesyl (AFK-110) and prenyl (AFK-122) analogs [2]. This disparity highlights the importance of branched alkyl chains in achieving optimal steric alignment with the hydrophobic substrate channel of CYP51.

Substituent at N(1)Target EnzymeIC₅₀ (µM)Selectivity Index
Geranyl (AFK-108)CYP510.127857
Farnesyl (AFK-110)CYP512.4320
Prenyl (AFK-122)CYP511.8450

Electron-donating groups such as methyl at N(1) improve membrane permeability, as evidenced by a 40% increase in cellular uptake for methyl-substituted hybrids compared to unsubstituted analogs [4]. Conversely, bulky aryl groups at this position reduce activity due to unfavorable van der Waals interactions with the catalytic heme iron of cytochrome P450 enzymes [2].

Electronic Effects of Coumarin Ring Halogenation (F/Cl/Br)

Halogenation at strategic positions on the coumarin scaffold significantly alters electronic density and binding affinity. Chlorination at C-8 enhances anti-HIV-1 activity by 3.2-fold (IC₅₀ = 14 nM vs. 45 nM for non-halogenated analogs), attributed to the electron-withdrawing effect stabilizing charge-transfer interactions with viral integrase [5]. Fluorine substitution at C-6 improves metabolic stability by 67% through reduced CYP3A4-mediated oxidation, while bromine at C-5 increases antiproliferative activity against MCF-7 breast cancer cells (EC₅₀ = 8.3 µM) [4].

Comparative studies of halogenated derivatives reveal the following potency hierarchy:

  • C-8 Cl > C-6 F > C-5 Br for antiviral activity [5]
  • C-7 Br > C-6 Cl > C-8 F for aromatase inhibition [4]

This positional dependence underscores the need for precise halogen placement to optimize target engagement.

Alkoxy Group Optimization for Enhanced Target Selectivity

The ethoxy linker in 4-(2-imidazol-1-ylethoxy)chromen-2-one provides conformational flexibility critical for dual-target engagement. Lengthening the alkoxy chain to propoxy reduces antibacterial activity by 55% due to increased steric hindrance, while shortening to methoxy improves solubility (logP = 1.8 vs. 2.4 for ethoxy) at the expense of target affinity [3].

Optimal selectivity profiles emerge with 4-chlorobenzyloxy substituents, which enhance Gram-negative bacterial inhibition (MIC = 2 µg/mL vs. 8 µg/mL for unsubstituted derivatives) through π-π stacking with penicillin-binding proteins [3]. Para-substituted alkoxy groups improve selectivity indices by 12-fold compared to ortho-substituted analogs, as demonstrated in Table 2.

Alkoxy GroupTarget OrganismMIC (µg/mL)Selectivity Index
4-ChlorobenzyloxyP. aeruginosa2.028
2-MethoxyethoxyS. aureus4.515
n-PropoxyE. coli8.16

Comparative Analysis of SCH₂ vs. OCH₂ Linker Functionality

The oxygen-based OCH₂ linker in 4-(2-imidazol-1-ylethoxy)chromen-2-one facilitates hydrogen bonding with conserved aspartate residues in HIV-1 reverse transcriptase, contributing to its 9.3 nM inhibitory potency [5]. Replacement with SCH₂ reduces activity by 78% due to decreased electronegativity and impaired water-mediated hydrogen bonding networks.

Molecular dynamics simulations reveal that OCH₂ linkers adopt a 120° dihedral angle optimal for simultaneous coumarin-imidazole stacking, while SCH₂ linkers exhibit rotational flexibility that destabilizes target complexes [4]. Despite this, SCH₂-containing hybrids show 2.1-fold improved blood-brain barrier permeability, suggesting potential for CNS-targeted applications requiring balanced potency and biodistribution [4].

XLogP3

1.3

Wikipedia

2H-1-Benzopyran-2-one, 4-[2-(1H-imidazol-1-yl)ethoxy]-

Dates

Modify: 2023-07-26

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